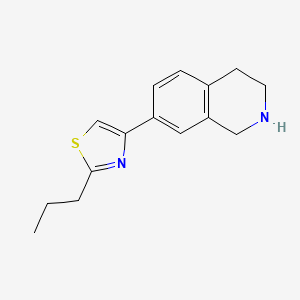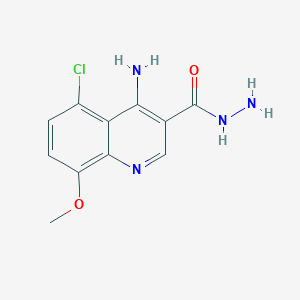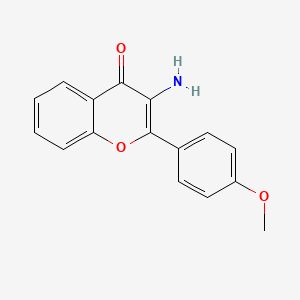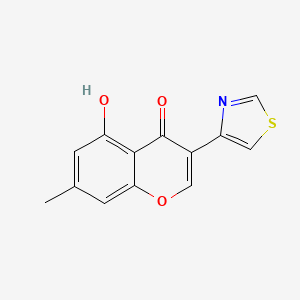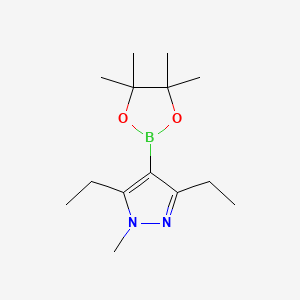![molecular formula C16H12N4 B11855985 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinazoline ring, with a phenyl group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine typically involves a multi-step process. One common method includes the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions. This reaction proceeds via a one-pot two-step process, resulting in the formation of pyrazoloquinazolines in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times, lower temperatures, and cleaner reactions with minimal by-products. This method involves the use of microwaves to accelerate the reaction between 2-hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate, followed by condensation with appropriate α-cyanoketones .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities, making it a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine: This compound exhibits similar biological activities and is used in the development of anti-HIV and antibacterial agents.
Phenylpyrazolo[1,5-A]pyridin-3-yl compounds: These compounds share a similar pyrazole structure and exhibit diverse biological activities.
Uniqueness: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Eigenschaften
Molekularformel |
C16H12N4 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-phenylpyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C16H12N4/c17-16-18-13-9-5-4-8-12(13)15-10-14(19-20(15)16)11-6-2-1-3-7-11/h1-10H,(H2,17,18) |
InChI-Schlüssel |
WCINJLOQJHXJFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






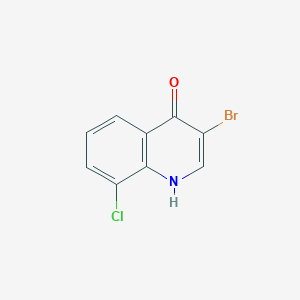
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
